Ethyl 2-(3,5-dichloropyridin-4-yl)acetate
CAS No.:
Cat. No.: VC15781639
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9Cl2NO2 |
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Molecular Weight | 234.08 g/mol |
IUPAC Name | ethyl 2-(3,5-dichloropyridin-4-yl)acetate |
Standard InChI | InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3 |
Standard InChI Key | KLVOLGVNVWNTEE-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1=C(C=NC=C1Cl)Cl |
Introduction
Synthetic Methodologies
Chemical Synthesis Pathways
A Journal of Medicinal Chemistry article details the synthesis of 2-(3,5-dichloropyridin-4-yl)acetophenone derivatives , offering a template for analogous reactions:
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Friedel-Crafts Acylation: Reacting 3,5-dichloropyridine with ethyl chloroacetate in the presence of Lewis acids (e.g., AlCl₃).
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Demethylation: Using BCl₃ or HI in dichloromethane to remove protecting groups .
Example Protocol (hypothetical, based on ):
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Dissolve 3,5-dichloropyridine-4-acetic acid (1.0 eq) in ethanol.
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Add sulfuric acid (cat.) and reflux with excess ethanol to form the ethyl ester.
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Purify via column chromatography (hexane:ethyl acetate = 4:1).
Physicochemical Properties
While direct data for ethyl 2-(3,5-dichloropyridin-4-yl)acetate is limited, analogous compounds provide benchmarks:
The compound’s lipophilicity (XLogP3 ~2.8) suggests moderate membrane permeability, favorable for drug precursors .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate serves as a precursor to bioactive molecules. For example:
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Anticancer Agents: Analogous dichloropyridines inhibit kinase pathways .
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Antimicrobials: Chloropyridine esters exhibit activity against Gram-positive bacteria .
Agrochemical Uses
Chlorinated pyridines are key in herbicides and insecticides. The electron-deficient ring undergoes nucleophilic substitution, enabling derivatization for crop protection agents.
Recent Advances and Future Directions
Recent patents emphasize enzymatic synthesis for greener production . Future research could explore:
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Catalytic Asymmetric Esterification: Using lipases to produce enantiopure derivatives.
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Polymer-Bound Reagents: Immobilizing dichloropyridines for recyclable catalysis.
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